

# Application Notes and Protocols for Pirepemat (IRL752) in Preclinical Neurodegeneration Research

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## Compound of Interest

Compound Name: Pirepemat

Cat. No.: B8217989

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## Introduction

**Pirepemat** (also known as IRL752) is an investigational drug under development for the treatment of Parkinson's disease, with a primary focus on improving postural dysfunction and reducing the frequency of falls.<sup>[1][2][3]</sup> Its mechanism of action is attributed to its role as a cortical enhancer, specifically acting as an antagonist at 5-hydroxytryptamine 7 (5-HT7) and  $\alpha 2$ -adrenergic receptors.<sup>[1][2]</sup> This activity is believed to strengthen nerve cell signaling in the prefrontal cortex by increasing the levels of key neurotransmitters such as dopamine and norepinephrine.

These application notes provide a summary of the available preclinical data on **Pirepemat** from studies in animal models relevant to neurodegeneration. It is important to note that publicly available research has focused on acute and sub-chronic administration, and detailed long-term administration studies in animal models of neurodegeneration are not extensively documented in the current scientific literature. The protocols and data presented herein are derived from the foundational preclinical research and are intended to guide the design of future studies.

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical in vivo studies of **Pirepemat**. These studies have primarily utilized rodent models to investigate the compound's effects on neurochemistry, motor activity, and cognition.

Table 1: In Vivo Neurochemical Effects of **Pirepemat** in Rats

Brain Region	Neurotransmitter/Metabolite	Dosage (s.c.)	Effect
Prefrontal Cortex	Norepinephrine (NE)	3.7-100 µmol/kg	Dose-dependent decrease in tissue levels
Striatum	3-Methoxytyramine (3-MT)	3.7-100 µmol/kg	Dose-dependent decrease in tissue levels
Prefrontal Cortex	Dopamine (DA)	3.7-100 µmol/kg	Trend towards increased extracellular levels
Prefrontal Cortex	Acetylcholine (ACh)	3.7-100 µmol/kg	Trend towards increased extracellular levels

Table 2: Behavioral Effects of **Pirepemat** in Rodent Models

Animal Model	Condition	Dosage (s.c.)	Outcome
Normal Rats	Spontaneous Locomotor Activity	3.7-100 µmol/kg	No significant effect
Rats	Tetrabenazine-induced Hypoactivity	3.7-100 µmol/kg	Reversal of hypoactivity
Rats	Amphetamine-induced Hyperactivity	3.7-100 µmol/kg	No significant effect
Rats	Dizocilpine-induced Hyperactivity	3.7-100 µmol/kg	Minimal to no effect
Rats	Sub-chronic PCP-induced Cognitive Deficit	15 µmol/kg	Amelioration of cognitive impairment

## Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **Pirepemat**.

### Protocol 1: Assessment of In Vivo Neurochemical Effects

Objective: To determine the effect of **Pirepemat** on monoamine neurotransmitters and their metabolites in different brain regions.

Animal Model: Male Sprague-Dawley rats.

Procedure:

- Administer **Pirepemat** subcutaneously (s.c.) at doses ranging from 3.7 to 100 µmol/kg.
- After a predetermined time (e.g., 60 minutes), euthanize the animals.
- Rapidly dissect the brains and isolate specific regions of interest (e.g., prefrontal cortex, striatum, hippocampus).

- Homogenize the tissue samples in a suitable buffer.
- Analyze the levels of norepinephrine, dopamine, serotonin, and their metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.

## Protocol 2: Evaluation of Behavioral Effects in a Model of Parkinsonism-like Hypoactivity

Objective: To assess the ability of **Pirepemat** to reverse motor deficits induced by tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor.

Animal Model: Male Sprague-Dawley rats.

Procedure:

- Acclimate the rats to the locomotor activity chambers.
- Administer **Pirepemat** (s.c.) at various doses.
- Thirty minutes after **Pirepemat** administration, administer tetrabenazine to induce hypoactivity.
- Record locomotor activity for a defined period (e.g., 60-90 minutes) using an automated activity monitoring system.
- Analyze the data to compare the activity levels of **Pirepemat**-treated groups with vehicle and tetrabenazine-only control groups.

## Protocol 3: Assessment of Pro-Cognitive Effects in a Novel Object Recognition (NOR) Task

Objective: To evaluate the impact of **Pirepemat** on learning and memory in a model of cognitive impairment.

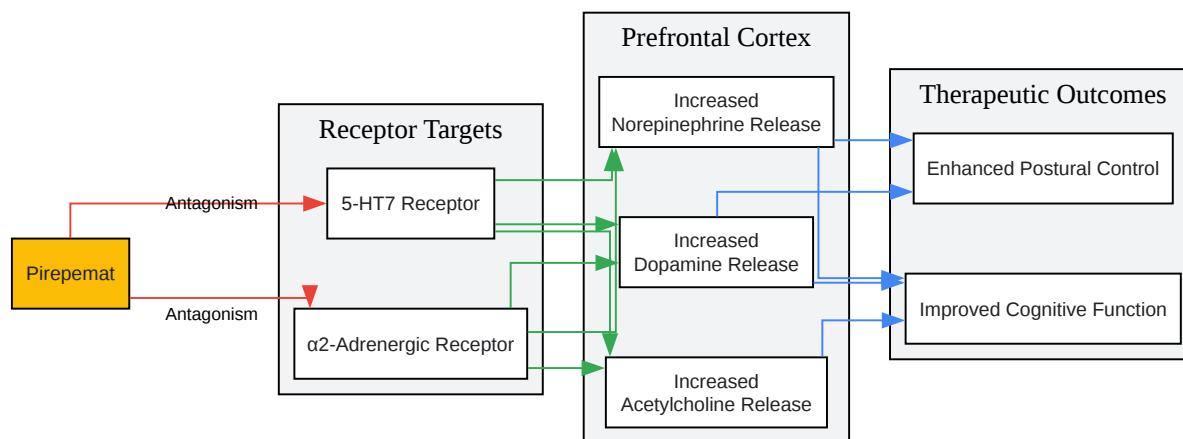
Animal Model: Male Lister Hooded rats.

Procedure:

- Induce a cognitive deficit using a sub-chronic phencyclidine (PCP) regimen.
- Familiarization Phase: Allow rats to explore an arena containing two identical objects.
- Test Phase: After a retention interval, place the rats back in the arena where one of the familiar objects has been replaced with a novel object.
- Administer **Pirepemat** (e.g., 15  $\mu\text{mol/kg}$ , s.c.) prior to the test phase.
- Record the time spent exploring the familiar and novel objects.
- Calculate a discrimination index to assess cognitive performance. An improvement in the discrimination between the novel and familiar object suggests a pro-cognitive effect.

## Visualizations

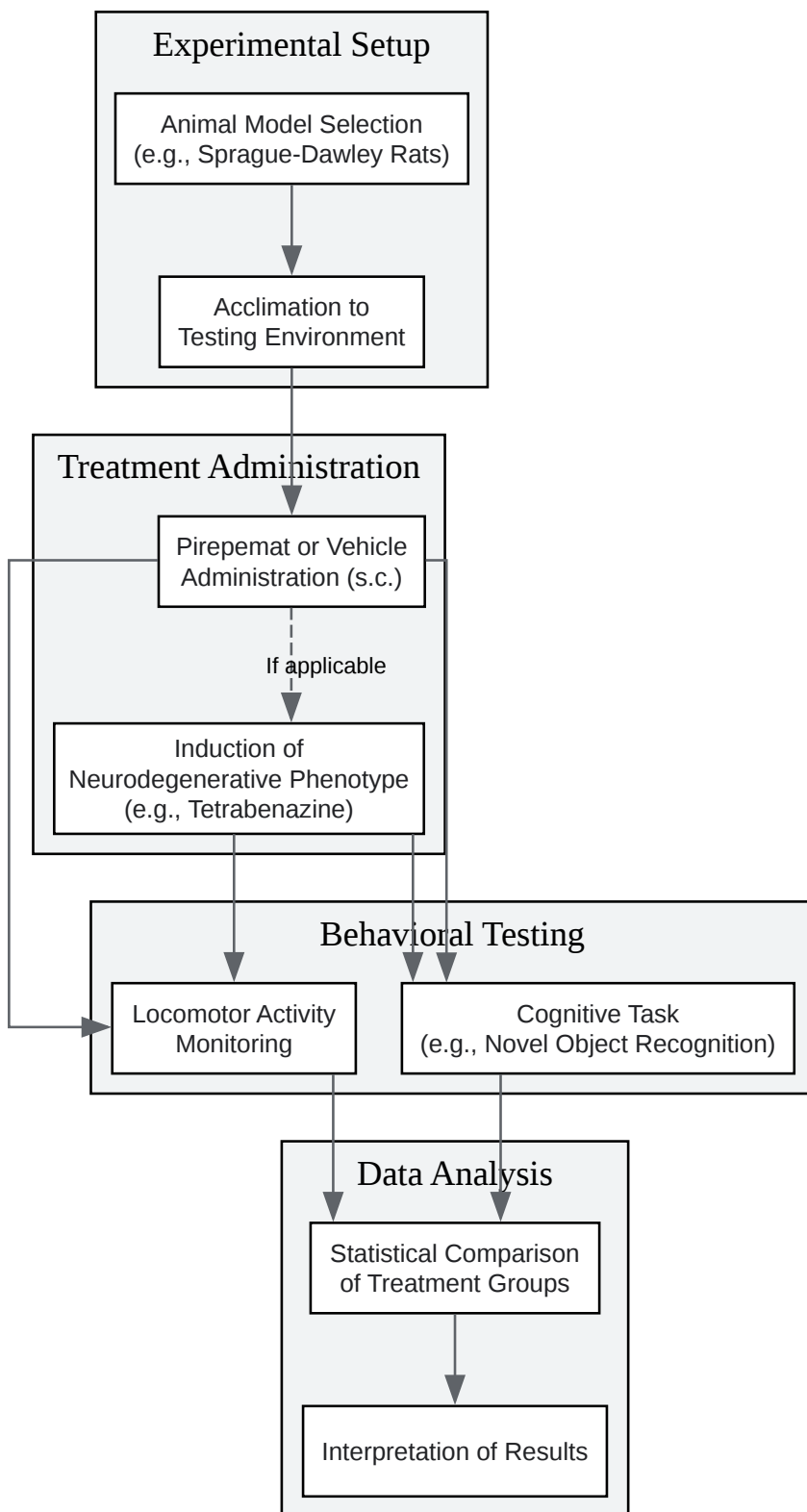
### Signaling Pathway of Pirepemat



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Caption: Proposed mechanism of action of **Pirepemat**.

## Experimental Workflow for Preclinical Behavioral Assessment



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Caption: General workflow for preclinical behavioral studies of **Pirepemat**.

## Concluding Remarks

The available preclinical data suggest that **Pirepemat** holds promise as a cortical enhancer with the potential to ameliorate cognitive and motor deficits associated with neurodegenerative conditions like Parkinson's disease. The provided protocols offer a foundation for researchers to further investigate the efficacy and mechanism of action of **Pirepemat** in relevant animal models. However, the absence of published long-term administration studies represents a significant data gap. Future research should aim to address this by conducting chronic dosing studies in models of progressive neurodegeneration to fully elucidate the long-term safety and therapeutic potential of **Pirepemat**.

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## References

- 1. Pirepemat (IRL752) - IRLAB [irlab.se]
- 2. IRLAB reports topline results from a Phase IIb study of pirepemat in patients with Parkinson's disease - IRLAB [irlab.se]
- 3. The last patient has now completed the full treatment period in IRLAB's Phase IIb study with pirepemat - IRLAB [irlab.se]
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